

# An In-depth Technical Guide to 1-Ethylpyridinium Bromide (CAS: 1906-79-2)

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## Compound of Interest

Compound Name: 1-Ethylpyridinium bromide

Cat. No.: B159862

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## Abstract

**1-Ethylpyridinium bromide** (CAS: 1906-79-2) is a quaternary ammonium salt that has garnered significant attention as a versatile ionic liquid and a functional component in a variety of chemical processes. Its unique physicochemical properties, including high thermal stability and conductivity, make it a valuable material in electrochemistry, particularly as an electrolyte in applications such as zinc electrodeposition. Furthermore, its utility as a phase-transfer catalyst facilitates numerous organic reactions, enhancing reaction rates and yields. This technical guide provides a comprehensive overview of **1-Ethylpyridinium bromide**, detailing its chemical and physical properties, a robust synthesis protocol, and in-depth experimental methodologies for its key applications. The document also explores its toxicological profile, including its effects on cell viability and proliferation, and visualizes the associated cellular signaling pathways.

## Physicochemical Properties

**1-Ethylpyridinium bromide** is a white to off-white crystalline solid. It is hygroscopic and should be stored in a dry environment.<sup>[1]</sup> Its key physicochemical properties are summarized in the table below.

Property	Value	References
CAS Number	1906-79-2	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>10</sub> BrN	[3]
Molecular Weight	188.07 g/mol	[3][4]
Melting Point	117-121 °C	[1]
Appearance	White to almost white powder/crystal	[1]
Solubility	Soluble in water	[1]
Purity	>98.0% (HPLC)	[5]

## Synthesis

A straightforward and efficient one-step synthesis of **1-Ethylpyridinium bromide** can be achieved through the quaternization of pyridine with ethyl bromide.[6]

## Experimental Protocol: One-Step Synthesis

Materials:

- Pyridine (4.0 mol)
- Ethyl bromide (4.2 mol)
- 1000 mL round-bottom flask
- Combined ultrasound-microwave reactor
- Cooling water condensation system

Procedure:

- To a 1000 mL round-bottom flask, add 4.0 mol of pyridine and 4.2 mol of ethyl bromide.[6]

- Place the reaction mixture in a combined ultrasound-microwave reactor equipped with a cooling water condensation system to minimize the loss of volatile ethyl bromide.[6]
- Set the ultrasonic power to 1000 W and the microwave heating power to 800 W.[6]
- Maintain the reaction temperature at 50 °C for 60 minutes.[6]
- Upon completion of the reaction, the product, **1-Ethylpyridinium bromide**, is obtained with a typical yield of around 89%.[6]

## Applications and Experimental Protocols

**1-Ethylpyridinium bromide**'s utility spans several areas of chemical research and development, primarily as a phase-transfer catalyst and an electrolyte.

### Phase-Transfer Catalysis

As a phase-transfer catalyst, **1-Ethylpyridinium bromide** facilitates reactions between reactants in immiscible phases, typically an aqueous and an organic phase. This is achieved by the pyridinium cation forming an ion pair with the reactant in the aqueous phase, which can then be transferred to the organic phase to react.

This protocol describes the oxidation of a primary alcohol to an aldehyde using an oxidizing agent in a two-phase system, catalyzed by **1-Ethylpyridinium bromide**.

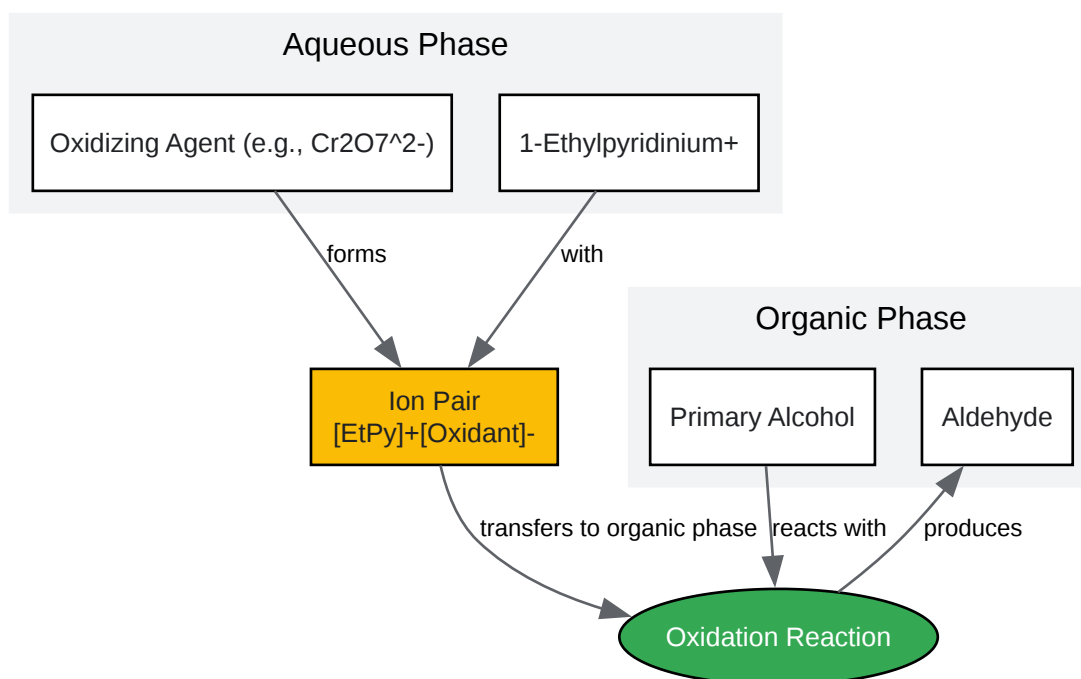
Materials:

- Primary alcohol (e.g., benzyl alcohol)
- Oxidizing agent (e.g., potassium dichromate(VI))
- Sulfuric acid (dilute)
- **1-Ethylpyridinium bromide**
- Organic solvent (e.g., dichloromethane)
- Distillation apparatus

## Procedure:

- Prepare an acidic solution of the oxidizing agent by dissolving potassium dichromate(VI) in dilute sulfuric acid.
- In a reaction vessel, create a two-phase system with the aqueous oxidizing solution and an organic solvent containing the primary alcohol.
- Add a catalytic amount of **1-Ethylpyridinium bromide** to the mixture.
- Stir the mixture vigorously to ensure efficient phase transfer.
- To obtain the aldehyde, use an excess of the alcohol and distill the aldehyde as it forms to prevent further oxidation to a carboxylic acid.<sup>[7]</sup>
- For complete oxidation to a carboxylic acid, use an excess of the oxidizing agent and heat the mixture under reflux.<sup>[7]</sup>

## Logical Workflow for Phase-Transfer Catalyzed Oxidation

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Caption: Workflow of phase-transfer catalyzed alcohol oxidation.

## Electrochemistry: Zinc Electrodeposition

**1-Ethylpyridinium bromide** is utilized as an electrolyte additive in the electrodeposition of zinc. It can influence the morphology and quality of the zinc deposit.

This protocol outlines the use of **1-Ethylpyridinium bromide** in an aqueous electrolyte for zinc electrodeposition.

Materials:

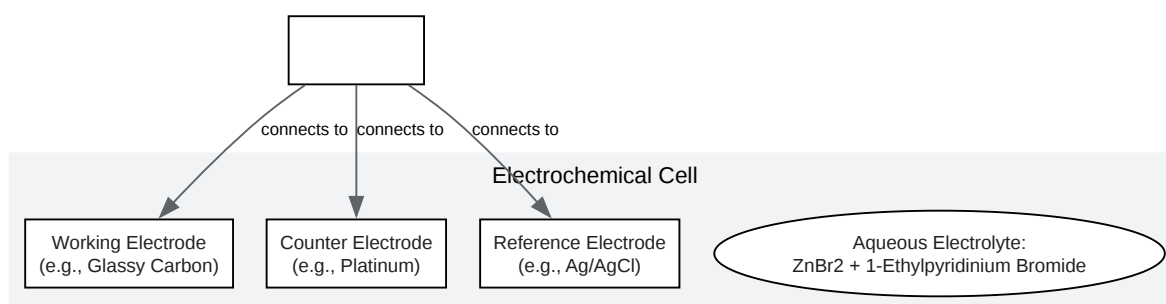
- Zinc bromide ( $\text{ZnBr}_2$ ) (50 mM)
- **1-Ethylpyridinium bromide** (50 mM)
- Deionized water
- Working electrode (e.g., glassy carbon)
- Counter electrode (e.g., platinum wire)
- Reference electrode (e.g., Ag/AgCl)
- Potentiostat/Galvanostat

Procedure:

- Prepare the aqueous electrolyte by dissolving 50 mM of zinc bromide and 50 mM of **1-Ethylpyridinium bromide** in deionized water.[8]
- Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte.
- Perform cyclic voltammetry to investigate the zinc deposition and stripping processes. A typical potential range would be from an initial potential to a switching potential more negative than -1.25 V versus Ag/AgCl.[8]
- For bulk electrodeposition, apply a constant potential or current.

- After deposition, the morphology of the zinc deposit can be analyzed using techniques such as scanning electron microscopy (SEM).

#### Experimental Setup for Zinc Electrodeposition



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Caption: Diagram of the electrochemical cell for zinc electrodeposition.

## Toxicology and Biological Effects

The toxicological profile of **1-Ethylpyridinium bromide**, like many ionic liquids, is an area of active research. Studies on related pyridinium compounds provide insights into its potential biological effects.

### Cytotoxicity

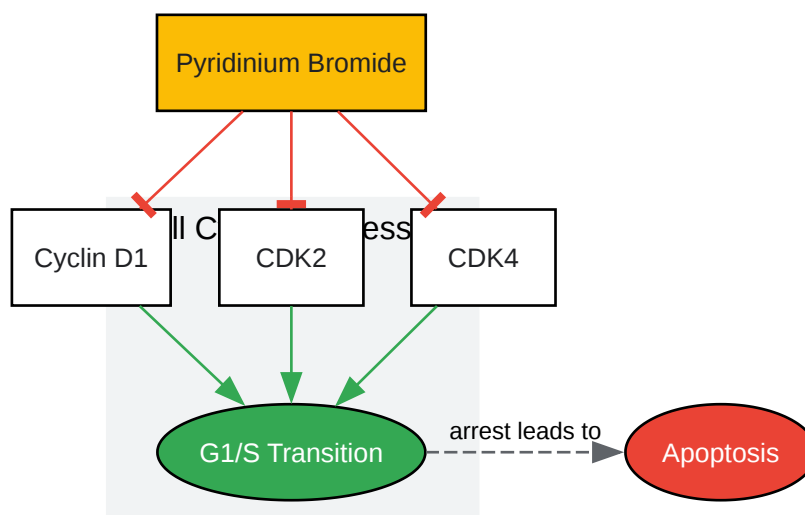
Research on 1-butylpyridinium bromide, a close structural analog, has demonstrated concentration-dependent cytotoxicity in human cancer cell lines (HeLa and MCF-7) and human embryonic kidney cells (HEK293T).<sup>[9][10]</sup> The pyridinium-based ionic liquid was found to be more cytotoxic than its imidazolium counterpart.<sup>[9]</sup>

Cell Line	Compound	IC <sub>50</sub> (μmol/L)	Reference
HeLa	1-Butylpyridinium bromide	333.27	[10]
MCF-7	1-Butylpyridinium bromide	341.74	[10]
HEK293T	1-Butylpyridinium bromide	328.98	[10]

## Mechanism of Action: Apoptosis and Cell Cycle Arrest

The cytotoxic effects of pyridinium bromides are linked to the induction of apoptosis and disruption of the cell cycle.[9][10] Treatment with 1-butylpyridinium bromide has been shown to induce a G0/G1 phase arrest in the cell cycle.[9] This is accompanied by the significant suppression of key cell cycle regulatory proteins, cyclin D1, CDK2, and CDK4.[9]

### Signaling Pathway of Pyridinium Bromide-Induced Cytotoxicity



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Caption: Pyridinium bromide induces G0/G1 cell cycle arrest and apoptosis.

## Safety Information

**1-Ethylpyridinium bromide** is classified as an irritant. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.

GHS Hazard Information:

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]
- Precautionary Statements: P264 (Wash hands and face thoroughly after handling), P280 (Wear protective gloves, eye protection).[5]

## Conclusion

**1-Ethylpyridinium bromide** is a pyridinium-based ionic liquid with significant potential in various chemical applications. Its efficacy as a phase-transfer catalyst and as an electrolyte component in electrochemical systems is well-documented. While its toxicological profile indicates a need for careful handling, its unique properties continue to make it a subject of interest for researchers in organic synthesis, materials science, and drug development. Further investigation into its specific biological interactions and the development of more sustainable applications will undoubtedly expand its utility in the future.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Ethylpyridinium Bromide (CAS: 1906-79-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159862#1-ethylpyridinium-bromide-cas-number-1906-79-2]

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